molecular formula C20H14N2O2 B5597313 3-(3-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone

3-(3-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone

Cat. No.: B5597313
M. Wt: 314.3 g/mol
InChI Key: KBXTXHODLWEVEK-UHFFFAOYSA-N
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Description

3-(3-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone, also known as HPQ, is a quinazolinone derivative that has shown promising results in various scientific research applications. HPQ is a potent inhibitor of protein kinase CK2, which is a key regulator of cell growth and proliferation.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel: New compounds derived from quinazolinone, including variations like 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one, have shown significant inhibition efficiencies against mild steel corrosion in an acidic environment, suggesting potential applications in industrial corrosion protection (Errahmany et al., 2020).

Biological and Pharmaceutical Research

  • Fluorescent Chemical Sensor for Iron Ions: A derivative of quinazolinone, 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ), has been utilized as a sensitive fluorescent probe for detecting iron ions in pharmaceutical samples, showcasing its potential in bio-sensing applications (Zhang et al., 2007).
  • Antioxidant Properties: Certain 2-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antioxidant properties, indicating their potential use in developing therapeutic agents with antioxidant capabilities (Mravljak et al., 2021).
  • Antimicrobial and Cytotoxicity Studies: Derivatives of 3H-quinazolinone have been investigated for their antimicrobial activity and cytotoxicity, suggesting their potential application in developing new antimicrobial agents (Demirel et al., 2019).
  • Luminescent Materials and Bioimaging: Some quinazolinone derivatives exhibit good luminescence properties, making them promising candidates for use as fluorescent probes and biological imaging reagents (Xing et al., 2021).

Material Science and Chemistry

  • Solid-State Fluorescence and Metal-Ion-Sensor Properties: The compound 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) shows polymorph-dependent solid-state fluorescence and can selectively detect specific metal ions, indicating its application in material science and sensing technologies (Anthony, 2012).

Mechanism of Action

The mechanism of action of this compound is not known without specific context. Quinazolinones and their derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

The study of quinazolinone derivatives is a vibrant field due to their potential biological activities. Future research could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

3-(3-hydroxyphenyl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-16-10-6-9-15(13-16)22-19(14-7-2-1-3-8-14)21-18-12-5-4-11-17(18)20(22)24/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXTXHODLWEVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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